

L-Alanine-2-13C,15N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Alanine-2-13C,15N

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An In-depth Technical Guide on the Core Properties, Applications, and Experimental Methodologies of **L-Alanine-2-13C,15N** for Researchers, Scientists, and Drug Development Professionals.

L-Alanine-2-13C,15N is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this molecule, the carbon atom at the second position (C2 or α -carbon) is replaced by its heavy isotope, carbon-13 (13 C), and the nitrogen atom of the amino group is substituted with nitrogen-15 (15 N). This dual labeling makes it a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of experimental settings, including in vivo studies.[1][2]

The chemical properties of **L-Alanine-2-13C,15N** are nearly identical to those of its unlabeled counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its increased mass due to the presence of ¹³C and ¹⁵N isotopes allows it to be distinguished from the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical Structure

The chemical structure of **L-Alanine-2-13C,15N** is depicted below. The isotopic labels are specifically positioned at the α -carbon and the amino group.



Linear Formula: CH313CH(15NH2)CO2H

SMILES: C--INVALID-LINK--C(O)=O

InChI Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N

Quantitative Data

The physical and chemical properties of **L-Alanine-2-13C,15N** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₃ H ₇ NO ₂
Molecular Weight	91.08 g/mol
CAS Number	285977-86-8
Appearance	White to off-white solid
Isotopic Purity (¹³C)	Typically ≥99 atom %
Isotopic Purity (15N)	Typically ≥98 atom %
Melting Point	314.5 °C (decomposes)
Synonyms	(2R)-2-(¹⁵ N)azanyl(2 ¹³ C)propanoic acid, L-2- Aminopropionic acid-2- ¹³ C, ¹⁵ N

Experimental Protocols

L-Alanine-2-13C,15N is primarily utilized in metabolic flux analysis (MFA) and biomolecular NMR studies. Below are detailed methodologies for these key applications.

Metabolic Flux Analysis using LC-MS

Metabolic flux analysis with **L-Alanine-2-13C,15N** allows for the quantification of the rate of metabolic reactions in a biological system.[3] The labeled alanine is introduced into cell culture, and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass Spectrometry (LC-MS).



1. Cell Culture and Labeling:

- Culture cells of interest in standard growth medium to the desired confluence (typically midlog phase).
- Prepare a labeling medium by supplementing L-alanine-free medium with a known concentration of L-Alanine-2-13C,15N. The concentration should be similar to that of Lalanine in the standard medium to avoid metabolic perturbations.
- Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
- Incubate the cells for a predetermined period to allow for the incorporation of the labeled alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic steady-state.[3]

2. Metabolite Extraction:

- To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
- Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
- Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice to ensure complete cell lysis.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[4]
- Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Store the dried extracts at -80°C until analysis.

3. LC-MS Analysis:



- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements of isotopologues.[5]
- Separate the metabolites using a suitable liquid chromatography method, such as reversedphase or hydrophilic interaction liquid chromatography (HILIC).
- Analyze the samples in full scan mode to detect all isotopologues of the metabolites of interest.
- 4. Data Analysis:
- Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source platforms like XCMS to perform peak picking, retention time alignment, and integration of peak areas for each isotopologue.[5]
- Correct the data for the natural abundance of stable isotopes to accurately determine the fractional enrichment from the L-Alanine-2-13C,15N tracer.[5]
- Use the corrected isotopic labeling patterns to calculate metabolic fluxes through computational modeling.

Protein NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the determination of protein structure and dynamics.[6] **L-Alanine-2-13C,15N** can be used for residue-specific labeling to simplify complex spectra and probe specific sites within a protein.

- 1. Protein Expression and Labeling:
- For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli BL21(DE3)) grown in M9 minimal medium.[1]
- The minimal medium should contain ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source to achieve uniform incorporation of ¹⁵N and ¹³C.[6]

Foundational & Exploratory



- For selective labeling with **L-Alanine-2-13C,15N**, use an auxotrophic bacterial strain that cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose and ¹⁵NH₄Cl, supplemented with **L-Alanine-2-13C,15N**.
- Grow a starter culture overnight in a rich medium (e.g., LB).
- Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein folding.[1]

2. Protein Purification:

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or highpressure homogenization.
- Purify the labeled protein from the cell lysate using standard chromatography techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

3. NMR Data Acquisition:

- Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer, typically containing 10% D₂O for the lock signal.
- Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the backbone and side-chain resonances.

4. NMR Data Analysis:

Process the NMR data using software such as NMRPipe.



- Analyze the processed spectra using software like SPARKY or CARA to pick peaks and assign the chemical shifts of the atoms in the protein.
- Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser effects, scalar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

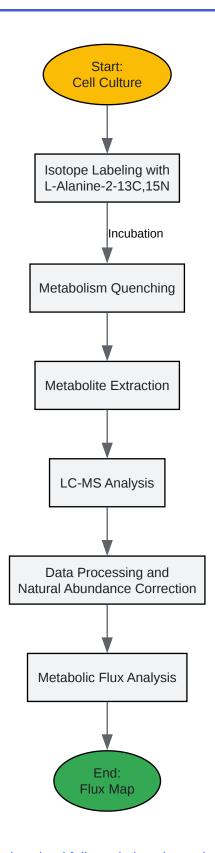
Mandatory Visualizations

Below are diagrams illustrating a key metabolic pathway involving alanine and a typical experimental workflow for stable isotope tracing.









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